propanoyl-AMP
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Description
Propanoyl-AMP is a purine ribonucleoside 5'-monophosphate consisting of adenosine 5'-monophosphate where one of the hydroxy groups of the phosphate has been condensed with propionic acid. It has a role as a mouse metabolite. It derives from an adenosine 5'-monophosphate and a propionic acid. It is a conjugate acid of a this compound(1-).
Propinol adenylate, also known as propionyl-amp, belongs to the class of organic compounds known as 5'-acylphosphoadenosines. These are ribonucleoside derivatives containing an adenoside moiety, where the phosphate group is acylated. Propinol adenylate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Propinol adenylate participates in a number of enzymatic reactions. In particular, Propinol adenylate can be converted into propionic acid; which is mediated by the enzyme acyl-CoA synthetase short-chain family member 3, mitochondrial. In addition, Propinol adenylate can be converted into propionic acid; which is catalyzed by the enzyme acetyl-coenzyme A synthetase 2-like, mitochondrial. In humans, propinol adenylate is involved in the propanoate metabolism pathway. Propinol adenylate is also involved in a few metabolic disorders, which include the methylmalonic aciduria due to cobalamin-related disorders pathway, the malonic aciduria pathway, and malonyl-CoA decarboxylase deficiency.
Properties
Molecular Formula |
C13H18N5O8P |
---|---|
Molecular Weight |
403.28 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] propanoate |
InChI |
InChI=1S/C13H18N5O8P/c1-2-7(19)26-27(22,23)24-3-6-9(20)10(21)13(25-6)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,20-21H,2-3H2,1H3,(H,22,23)(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
ZGNGGJLVZZHLQM-ZRFIDHNTSA-N |
Isomeric SMILES |
CCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES |
CCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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